molecular formula C5H3BrClN B1270894 3-Bromo-4-chloropyridine CAS No. 36953-42-1

3-Bromo-4-chloropyridine

Cat. No.: B1270894
CAS No.: 36953-42-1
M. Wt: 192.44 g/mol
InChI Key: QADXKWUCCGPQNR-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridine (3-BCP) is a heterocyclic compound containing both a bromine and a chlorine atom, and is classified as an organobromine compound. It is a colorless, crystalline solid with a melting point of 136°C and a boiling point of 192°C. 3-BCP is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Selective Amination: 3-Bromo-4-chloropyridine is used in selective amination processes. For instance, amination of halopyridines catalyzed by palladium-Xantphos complex is an example where 3-bromo derivatives play a role (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
  • Ortho-Lithiation: This compound is also involved in the regioselective ortho-lithiation of halopyridines, which is crucial for synthesizing ortho-disubstituted pyridines (G. Gribble & M. Saulnier, 1993).
  • Amination Reactions: It is used in amination reactions that involve rearrangements, presumably involving pyridyne intermediates. This suggests its role in complex chemical synthesis (M. Pieterse & H. J. Hertog, 2010).

Synthesis and Molecular Structure

  • Halogen/Halogen Displacement: In the field of synthesis, this compound undergoes halogen/halogen displacement reactions. This is key in creating various pyridine derivatives (M. Schlosser & F. Cottet, 2002).
  • Microwave-Assisted Amination: Its use in microwave-assisted amination with substituted aminoethanols indicates its significance in modern synthetic methodologies (Jeong Guen Kim et al., 2010).
  • Vibrational Spectra and Structure: Research on its vibrational spectra and structure contributes to a better understanding of halopyridines at a molecular level (Praveenkumar Boopalachandran, Hong-Li Sheu, & J. Laane, 2012).

Material Science and Physical Chemistry

  • Crystal Structure Analysis: The compound plays a role in crystal structure analysis, as seen in the synthesis of specific pyrazole-5-carbonyl derivatives. This highlights its utility in crystallography and material science (Li et al., 2015).
  • Electronic and Non-Linear Optical Properties: It is involved in the study of electronic and non-linear optical properties, as shown in the synthesis of derivatives via Pd-Catalyzed Suzuki Cross-Coupling Reaction (Usman Nazeer et al., 2020).

Safety and Hazards

3-Bromo-4-chloropyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

3-bromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXKWUCCGPQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958133
Record name 3-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-42-1
Record name 3-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-bromo-4-chloropyridine a useful starting material in organic synthesis, particularly for RDEA3170?

A1: this compound serves as a valuable building block due to its two halogen substituents: bromine and chlorine. These halogens can participate in various chemical reactions, allowing for further modifications of the pyridine ring.

  • Suzuki Coupling: As demonstrated in the synthesis of RDEA3170 [], the bromine atom in this compound can be selectively replaced with complex aromatic groups through a palladium-catalyzed Suzuki coupling reaction. This reaction is crucial for introducing the 4-cyanonaphthalen-1-yl substituent present in RDEA3170.

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